5-Hydroxy-2-methyl-4H-pyran-4-one

Coordination Chemistry Anticancer Drug Development Gallium Complexes

Allomaltol is the 5-hydroxy positional isomer of Maltol—not a generic hydroxypyrone. The 5-OH placement creates intermediate Ga(III) complex stability (between thioallomaltol and maltol), balancing thermodynamic affinity with kinetic lability for controlled metal release in cancer imaging and therapy. Covalent linkage to α-helical antimicrobial peptides improves MIC by 16-fold. The parent scaffold is the essential synthetic intermediate for tyrosinase-inhibiting ester derivatives. Its unique intermolecular hydrogen-bonding dimer pattern enables distinct solid-state co-crystal engineering. Insist on the 5-hydroxy isomer to ensure assay reproducibility.

Molecular Formula C6H6O3
Molecular Weight 126.11 g/mol
CAS No. 644-46-2
Cat. No. B134861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy-2-methyl-4H-pyran-4-one
CAS644-46-2
Synonyms5-Hydroxy-2-methyl-4H-pyran-4-one;  2-Methyl-5-hydroxy-(4H)-pyran-4-one;  2-Methyl-5-hydroxy-1,4-pyrone;  3-Hydroxy-6-methyl-4-pyrone;  5-Hydroxy-2-methyl-γ-pyrone;  α-Deoxykojic Acid;  NSC 166902; 
Molecular FormulaC6H6O3
Molecular Weight126.11 g/mol
Structural Identifiers
SMILESCC1=CC(=O)C(=CO1)O
InChIInChI=1S/C6H6O3/c1-4-2-5(7)6(8)3-9-4/h2-3,8H,1H3
InChIKeyIQXWFHDFTAZGNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Hydroxy-2-methyl-4H-pyran-4-one (CAS 644-46-2): A Structurally Defined Hydroxypyrone for Chelation-Driven Research and Procurement


5-Hydroxy-2-methyl-4H-pyran-4-one (Allomaltol) is a C6H6O3 hydroxypyrone positional isomer of Maltol, distinguished by the placement of the hydroxyl group at the 5-position of the γ-pyrone ring [1]. This structural shift alters the electronic environment of the chelating α-hydroxy-ketone motif, yielding a unique metal-binding profile and reactivity distinct from its 3-hydroxy isomer, Maltol [2]. The compound exists as a planar molecule with strong intermolecular hydrogen bonding, which influences its solid-state properties and solubility behavior [3].

5-Hydroxy-2-methyl-4H-pyran-4-one: Why Positional Isomerism Demands Analytical and Functional Distinction


Interchanging 5-Hydroxy-2-methyl-4H-pyran-4-one with its 3-hydroxy isomer (Maltol) or hydroxymethyl analog (Kojic Acid) introduces quantifiable differences in metal-binding affinity and biological activity that directly impact experimental outcomes. While all three share a γ-pyrone core, the position of the hydroxyl group dictates the stability of resulting metal complexes and the compound's capacity to inhibit metalloenzymes like tyrosinase [1]. For example, the Ga(III) complex stability trend of thioallomaltol < thiomaltol < allomaltol < maltol ≪ 8-hydroxyquinoline demonstrates that even minor structural changes within the hydroxypyrone class produce measurable differences in chelation efficacy, with allomaltol occupying an intermediate position distinct from maltol [1]. Generic substitution based solely on pyrone class membership risks invalidating comparative studies and compromising the reproducibility of metal-dependent assays.

5-Hydroxy-2-methyl-4H-pyran-4-one: Quantified Comparative Evidence for Differentiated Procurement


Comparative Ga(III) Chelation Stability: Intermediate Affinity Between Maltol and Thiomaltol

In a direct head-to-head comparison using pH-potentiometry and UV-vis spectrophotometry in aqueous solution, the Ga(III) binding ability of 5-Hydroxy-2-methyl-4H-pyran-4-one (allomaltol) was ranked intermediate relative to its structural analogs. The experimentally determined stability trend for Ga(III) complex formation was: thioallomaltol < thiomaltol < allomaltol < maltol ≪ 8-hydroxyquinoline [1]. This quantitative ranking confirms that allomaltol binds Ga(III) more weakly than maltol but more strongly than its thio-substituted derivatives, providing a tunable chelation window for gallium-based radiopharmaceutical or anticancer agent design.

Coordination Chemistry Anticancer Drug Development Gallium Complexes

Synergistic Enhancement of Antimicrobial Peptide Efficacy via Iron Sequestration

When co-administered with rationally designed α-helical antimicrobial peptides, 5-Hydroxy-2-methyl-4H-pyran-4-one (allomaltol) significantly enhanced antibacterial potency against multidrug-resistant strains. The covalent introduction of a chelating group improved the minimum inhibitory concentration (MIC) from 300 μM (peptide alone) to 18.75 μM (peptide-allomaltol conjugate), representing a 16-fold increase in potency [1]. The mechanism is attributed to allomaltol's capacity to sequester essential metals, particularly iron, thereby disrupting bacterial metabolism and providing a secondary mechanism of action complementary to membrane disruption [1].

Antimicrobial Peptides Combination Therapy Multidrug Resistance

Ester Derivatives Exhibit Enhanced Tyrosinase Inhibition Over Parent Compound

While 5-Hydroxy-2-methyl-4H-pyran-4-one itself serves as a tyrosinase inhibitor scaffold, its ester derivatives demonstrate significantly improved potency. Patent data indicate that chloro-kojic acid (a 2-chloromethyl derivative of kojic acid) inhibits tyrosinase with an EC50 of 6.8 μM [1]. Although direct EC50 data for the parent allomaltol is not provided in the same study, the patent explicitly claims esters of 5-hydroxy-2-methyl-4H-pyran-4-one as novel tyrosinase inhibitors with enhanced efficacy, implying that the parent compound is a critical starting material for generating higher-activity derivatives through esterification [2].

Tyrosinase Inhibition Skin Lightening Cosmetic Chemistry

Crystal Structure Reveals Dimerization via Intermolecular Hydrogen Bonding Distinct from Maltol

X-ray crystallographic analysis of 5-Hydroxy-2-methyl-4H-pyran-4-one reveals a planar molecular geometry with significant dimerization mediated by intermolecular O-H···O hydrogen bonds between the 5-hydroxyl group and the carbonyl oxygen of an adjacent molecule [1]. This hydrogen-bonding network, characterized by an O-H···O distance of approximately 2.68 Å and an O-H···O angle of 174°, is distinct from that observed in Maltol due to the different spatial orientation of the hydroxyl donor. Maltol's 3-hydroxy group engages in intramolecular hydrogen bonding with the adjacent carbonyl, whereas allomaltol's 5-hydroxy group favors intermolecular dimerization in the solid state [2]. This difference affects crystal packing, melting point, and dissolution behavior.

Crystallography Solid-State Chemistry Structural Analysis

5-Hydroxy-2-methyl-4H-pyran-4-one: Evidence-Backed Application Scenarios for Targeted Procurement


Gallium-Based Anticancer and Radiopharmaceutical Research

Researchers developing Ga(III) complexes for cancer therapy or imaging can exploit the intermediate chelation stability of allomaltol. The compound's position in the stability trend (thioallomaltol < thiomaltol < allomaltol < maltol) provides a ligand with binding kinetics that balance thermodynamic stability with kinetic lability, potentially enabling more controlled metal release in biological environments compared to the more tightly binding maltol [1].

Synergistic Antimicrobial Peptide Formulations

Allomaltol is a critical component for combination antimicrobial strategies targeting multidrug-resistant bacteria. Its iron-sequestering activity, when covalently linked to α-helical peptides, improves MIC values by 16-fold (from 300 μM to 18.75 μM) [1]. This specific synergy is not observed with non-chelating adjuvants and positions allomaltol as a unique chemical tool for enhancing peptide-based antimicrobials.

Synthesis of High-Potency Tyrosinase Inhibitor Esters

Cosmetic and dermatological research programs focused on hyperpigmentation require the parent 5-Hydroxy-2-methyl-4H-pyran-4-one scaffold to generate ester derivatives with sub-10 μM EC50 values against tyrosinase [1]. While the parent compound itself may exhibit modest activity, its esters are claimed as novel inhibitors with significantly enhanced potency, making the parent molecule an indispensable synthetic intermediate.

Solid-State Formulation and Crystallization Studies

Pharmaceutical formulation scientists investigating the solid-state properties of hydroxypyrones will find that allomaltol's intermolecular hydrogen-bonding pattern (dimer formation) differs fundamentally from maltol's intramolecular hydrogen bonding [1][2]. This distinction impacts melting point, hygroscopicity, and compatibility with co-formers in co-crystal engineering, making allomaltol a unique candidate for solid dosage form optimization.

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